molecular formula C24H21N3O5S B2452676 4-(N-benzyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide CAS No. 864939-54-8

4-(N-benzyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide

Cat. No.: B2452676
CAS No.: 864939-54-8
M. Wt: 463.51
InChI Key: HEUAZGXTRWXNRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule is built around a benzamide core that is strategically functionalized with two key pharmacophores: a N-benzyl-N-ethylsulfamoyl group and a 1,3-dioxoisoindolin-4-yl moiety. The incorporation of these specific heterocyclic and sulfonamide structures is a common strategy in drug design, as they are known to profoundly influence a compound's physicochemical properties, including solubility, and are often critical for molecular recognition and target binding . Compounds featuring isoindoline-1,3-dione (phthalimide) derivatives have been extensively studied in scientific literature for a wide range of biological activities . Similarly, the benzenesulfonamide functional group is a privileged structure in medicinal chemistry, frequently employed in the development of enzyme inhibitors. The specific combination of these features in a single molecule makes it a valuable intermediate for researchers constructing compound libraries for high-throughput screening or for those engaged in structure-activity relationship (SAR) studies. It serves as a versatile building block for further chemical modification, allowing for the exploration of chemical space in the pursuit of novel bioactive molecules . This product is intended for research applications as a chemical reference standard or a synthetic intermediate. It is provided with documented quality control and is strictly labeled For Research Use Only . This product is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-2-27(15-16-7-4-3-5-8-16)33(31,32)18-13-11-17(12-14-18)22(28)25-20-10-6-9-19-21(20)24(30)26-23(19)29/h3-14H,2,15H2,1H3,(H,25,28)(H,26,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUAZGXTRWXNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-benzyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting an appropriate aniline derivative with a phthalic anhydride to form the isoindolinone structure.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base.

    Substitution with Benzyl and Ethyl Groups: The final step involves the alkylation of the sulfonamide nitrogen with benzyl and ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial, antifungal, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(N-benzyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The benzamide core may interact with protein binding sites, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    N-(2-hydroxyphenyl)benzamide: Another benzamide derivative with potential biological activity.

    Phthalimide: A compound with a similar isoindolinone structure.

Uniqueness

4-(N-benzyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides and benzamides.

Biological Activity

The compound 4-(N-benzyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O3SC_{22}H_{22}N_{2}O_{3}S, and it features a sulfonamide moiety attached to an isoindolinone structure. This unique configuration is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been suggested that the sulfonamide group may facilitate enzyme inhibition, particularly in pathways related to cancer and inflammation.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
Anti-inflammatory Effects Modulates inflammatory pathways, reducing cytokine production.
Enzyme Inhibition Inhibits specific kinases involved in cell signaling pathways that promote tumor growth.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the compound's effects on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
  • Anti-inflammatory Mechanism : In vitro experiments demonstrated that treatment with the compound reduced levels of TNF-α and IL-6 in macrophages stimulated by LPS. This suggests a potential role in managing inflammatory diseases .
  • Kinase Inhibition : Research focused on the compound's ability to inhibit CK2 and GSK3β kinases. The compound showed IC50 values of 1.9 µM for CK2 and 0.67 µM for GSK3β, indicating strong inhibitory potential that may be leveraged for therapeutic applications in oncology .

Comparative Analysis

A comparative analysis with similar compounds provides insight into the unique properties of this compound:

Compound IC50 (µM) Activity Type
Compound A2.5Anticancer
Compound B0.5Anti-inflammatory
Current Compound 1.9 (CK2), 0.67 (GSK3β) Anticancer, Anti-inflammatory

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(N-benzyl-N-ethylsulfamoyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized benzoyl chlorides and hydrazide intermediates. For example:

  • Step 1: React 4-fluorobenzoic acid with hydrazine hydrate in ethanol under reflux to form 4-fluorobenzohydrazide .
  • Step 2: Condensation with phthalic anhydride in acetic acid under reflux (12 hours) to introduce the 1,3-dioxoisoindolin moiety .
  • Step 3: Introduce sulfamoyl groups via nucleophilic substitution using N-benzyl-N-ethylsulfamoyl chloride in anhydrous conditions.
  • Optimization Tips:
    • Use catalytic H₂SO₄ for esterification steps to improve reaction rates .
    • Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., chloroform:methanol 1:1) to enhance purity .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) combined with SHELX refinement resolve structural ambiguities in complex benzamide derivatives?

Methodological Answer:
SC-XRD provides high-resolution structural data, but refinement using SHELXL (v. 2015+) is critical for accuracy:

  • Data Collection: Use MoKα radiation (λ = 0.71073 Å) on a Bruker D8 Quest diffractometer with APEX3 software for indexing and unit cell parameter determination .
  • Refinement Strategy:
    • Apply anisotropic displacement parameters for non-H atoms.
    • Use the Olex2 interface for SHELXL to visualize hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Addressing Ambiguities: For disordered groups, apply PART instructions and restrain geometry with SIMU/DELU commands .

Basic: What spectroscopic techniques are most effective for characterizing functional groups in sulfamoyl-containing benzamides?

Methodological Answer:

  • FT-IR: Identify key bands:
    • 1670–1631 cm⁻¹ (amide C=O stretch)
    • 1312–1224 cm⁻¹ (sulfamoyl S=O asymmetric stretch) .
  • NMR:
    • ¹H NMR: Look for NH protons (δ ~7.31 ppm, DMSO-d₆) and aromatic splitting patterns .
    • ¹³C NMR: Carbonyl signals appear at δ 168–170 ppm, while sulfamoyl carbons resonate at δ 50–55 ppm .
  • HRMS: Confirm molecular ions (e.g., [M–H]⁻ at m/z 283.26868 for C₁₅H₉FN₂O₃) .

Advanced: How do computational methods like DFT and Hirshfeld surface analysis complement crystallographic data?

Methodological Answer:

  • DFT Calculations:
    • Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets. Compare theoretical bond lengths/angles with experimental SC-XRD data to validate structural models .
  • Hirshfeld Analysis:
    • Quantify intermolecular interactions (e.g., O···H, C···C contacts) via 2D fingerprint plots. This reveals packing motifs (e.g., π-π stacking in benzamide cores) .
  • Contradiction Resolution: Discrepancies between experimental and theoretical data (e.g., bond lengths >0.02 Å) may indicate crystal-packing effects, requiring further refinement .

Advanced: What strategies address contradictory biological activity data in structurally similar benzamide derivatives?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Studies:
    • Systematically vary substituents (e.g., sulfamoyl vs. acyl groups) and assay against targets (e.g., acetylcholinesterase inhibition ).
  • Assay Design:
    • Use standardized protocols (e.g., Ellman’s method for IC₅₀ determination) with positive controls (e.g., donepezil) to ensure reproducibility .
  • Data Normalization: Account for variables like solubility (logP) and metabolic stability using HPLC-PDA analysis .

Basic: How are crystallization conditions optimized for benzamide derivatives with bulky substituents?

Methodological Answer:

  • Solvent Screening: Test polar aprotic mixtures (e.g., DMF:water) via vapor diffusion. For hydrophobic derivatives, use slow evaporation in chloroform:hexane .
  • Temperature Control: Crystallize at 4°C to slow nucleation and improve crystal quality .
  • Additives: Introduce trace acetic acid to promote H-bonding in sulfamoyl-containing compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.